N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a carboxamide group and a nitrophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Xanthene Formation: The xanthene core is synthesized through a condensation reaction involving appropriate aromatic aldehydes and phenols under acidic conditions.
Carboxamide Formation: The final step involves the coupling of the nitrophenyl group with the xanthene core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: N-(2-methyl-5-aminophenyl)-9H-xanthene-9-carboxamide
Substitution: Halogenated or sulfonated derivatives of the parent compound
Hydrolysis: 9H-xanthene-9-carboxylic acid and 2-methyl-5-nitroaniline
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and fluorescent probes.
Biology: Investigated for its potential as a fluorescent marker in biological imaging due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The xanthene core may also facilitate interactions with biological membranes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine
Uniqueness
N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a nitrophenyl moiety. This structure imparts distinct photophysical properties, making it particularly useful in applications requiring fluorescence. Additionally, the presence of the carboxamide group enhances its potential for forming hydrogen bonds, increasing its versatility in chemical and biological interactions.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-13-10-11-14(23(25)26)12-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24) |
InChI Key |
GZHBNFRUJYECNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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